Cas no 463336-62-1 (2-Bromo-6-(1H-imidazol-1-yl)pyridine)
2-Bromo-6-(1H-imidazol-1-yl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-6-(1H-imidazol-1-yl)pyridine
- 2-bromo-6-imidazol-1-ylpyridine
- 2-BROMO-6-IMIDAZOL-1-YL-PYRIDINE
- 6-(Imidazol-1-yl)-2-bromopyridine
- 2-bromo-6-imidazolopyridine
- AB45837
- AKOS013276591
- WVRRNPCZPYDPPW-UHFFFAOYSA-N
- CS-0435559
- DTXSID60623310
- 2-BROMO-6-(IMIDAZOL-1-YL)PYRIDINE
- F8883-5778
- 463336-62-1
- SCHEMBL2658834
- J-508466
- F84089
- DA-05677
-
- MDL: MFCD08668593
- Inchi: 1S/C8H6BrN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H
- InChI Key: WVRRNPCZPYDPPW-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=N1)N1C=NC=C1
Computed Properties
- Exact Mass: 222.97500
- Monoisotopic Mass: 222.97451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 30.7Ų
Experimental Properties
- PSA: 30.71000
- LogP: 2.02980
2-Bromo-6-(1H-imidazol-1-yl)pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromo-6-(1H-imidazol-1-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM171809-1g |
2-bromo-6-(1H-imidazol-1-yl)pyridine |
463336-62-1 | 95% | 1g |
$408 | 2021-08-05 | |
| TRC | B194446-100mg |
2-Bromo-6-(1h-imidazol-1-yl)pyridine |
463336-62-1 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B194446-500mg |
2-Bromo-6-(1h-imidazol-1-yl)pyridine |
463336-62-1 | 500mg |
$ 390.00 | 2022-06-07 | ||
| TRC | B194446-1g |
2-Bromo-6-(1h-imidazol-1-yl)pyridine |
463336-62-1 | 1g |
$ 590.00 | 2022-06-07 | ||
| Alichem | A029181779-1g |
2-Bromo-6-(1H-imidazol-1-yl)pyridine |
463336-62-1 | 95% | 1g |
$373.12 | 2023-09-01 | |
| Chemenu | CM171809-1g |
2-bromo-6-(1H-imidazol-1-yl)pyridine |
463336-62-1 | 95% | 1g |
$342 | 2024-07-16 | |
| Cooke Chemical | BD3761048-1g |
2-Bromo-6-(1H-imidazol-1-yl)pyridine |
463336-62-1 | 95+% | 1g |
RMB 1971.20 | 2023-09-07 | |
| Life Chemicals | F8883-5778-0.25g |
2-bromo-6-(1H-imidazol-1-yl)pyridine |
463336-62-1 | 95%+ | 0.25g |
$415.0 | 2023-09-05 | |
| Life Chemicals | F8883-5778-0.5g |
2-bromo-6-(1H-imidazol-1-yl)pyridine |
463336-62-1 | 95%+ | 0.5g |
$437.0 | 2023-09-05 | |
| Life Chemicals | F8883-5778-1g |
2-bromo-6-(1H-imidazol-1-yl)pyridine |
463336-62-1 | 95%+ | 1g |
$460.0 | 2023-09-05 |
2-Bromo-6-(1H-imidazol-1-yl)pyridine Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-Bromo-6-(1H-imidazol-1-yl)pyridine
Recent Advances in the Application of 2-Bromo-6-(1H-imidazol-1-yl)pyridine (CAS: 463336-62-1) in Chemical Biology and Pharmaceutical Research
2-Bromo-6-(1H-imidazol-1-yl)pyridine (CAS: 463336-62-1) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural features and reactivity. This heterocyclic compound, which combines a pyridine ring with an imidazole moiety, has been increasingly utilized in the synthesis of novel bioactive molecules and as a key intermediate in drug discovery programs. Recent studies have highlighted its potential in targeting various biological pathways, making it a compound of significant interest in medicinal chemistry.
In the context of drug discovery, 2-Bromo-6-(1H-imidazol-1-yl)pyridine has been employed as a precursor for the development of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of potent EGFR inhibitors, showing promising activity against non-small cell lung cancer cell lines. The bromine substituent at the 2-position allows for further functionalization through cross-coupling reactions, while the imidazole nitrogen serves as an excellent hydrogen bond acceptor in protein-ligand interactions.
Recent advances in synthetic methodology have expanded the applications of this compound. A novel palladium-catalyzed amination protocol developed by researchers at MIT (2024) enables efficient modification of the pyridine ring, opening new possibilities for structure-activity relationship studies. This methodological breakthrough has been particularly valuable in the optimization of drug candidates where subtle changes in the heterocyclic core can significantly impact pharmacological properties.
The compound has also found applications in chemical biology as a versatile tag for protein labeling. Its unique spectroscopic properties and ability to participate in bioorthogonal reactions make it suitable for fluorescence-based imaging and proteomics studies. A recent Nature Chemical Biology publication (2024) described its use in developing FRET-based biosensors for real-time monitoring of intracellular kinase activity, providing researchers with powerful tools for studying cell signaling pathways.
From a safety and pharmacokinetic perspective, recent preclinical studies have shown that derivatives of 2-Bromo-6-(1H-imidazol-1-yl)pyridine generally exhibit favorable metabolic stability and moderate blood-brain barrier penetration. These characteristics make the scaffold particularly attractive for CNS drug development programs. However, researchers have noted that careful optimization of physicochemical properties is required to minimize potential off-target effects associated with the imidazole moiety.
Looking forward, the compound continues to attract attention in fragment-based drug discovery due to its optimal size and polarity for initial screening hits. Several pharmaceutical companies have included it in their fragment libraries, and recent virtual screening campaigns have identified promising leads based on this scaffold. The combination of synthetic accessibility and biological relevance ensures that 2-Bromo-6-(1H-imidazol-1-yl)pyridine will remain an important tool in chemical biology and medicinal chemistry research in the coming years.
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